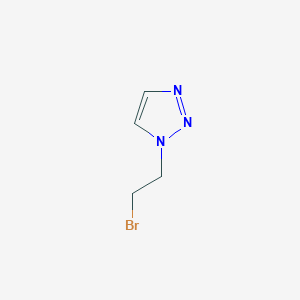
1-(2-Bromoethyl)-1,2,3-triazole
説明
1-(2-Bromoethyl)-1,2,3-triazole is a derivative of the 1,2,3-triazole heterocycle, which is a five-membered ring containing three nitrogen atoms. This compound is part of a class of triazoles that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1-(2-Bromoethyl)-1,2,3-triazoles can be inferred from the general methods of synthesizing poly-substituted 1,2,3-triazoles. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base such as K2CO3 in DMF can lead to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process . Additionally, the scalable synthesis of related triazole compounds has been demonstrated, which could be adapted for the synthesis of 1-(2-Bromoethyl)-1,2,3-triazole .
Molecular Structure Analysis
The molecular structure of triazole derivatives, including 1-(2-Bromoethyl)-1,2,3-triazole, can be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallographic analysis can provide detailed insights into the arrangement of atoms within the molecule . The triazole ring itself is known for its aromatic character in the 1H- and 2H-tautomeric forms .
Chemical Reactions Analysis
1,2,3-Triazole derivatives participate in a variety of chemical reactions. They can undergo further functionalization through reactions such as Suzuki cross-coupling . The triazole ring can also act as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate to metal ions . Additionally, triazoles can be used as precursors for the synthesis of other heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazoles are influenced by their nitrogen-rich structure. They exhibit a range of interactions including hydrogen and halogen bonding, which can be exploited in supramolecular chemistry . The triazole ring's ability to mimic various functional groups makes it a versatile bioisostere in drug design . The stability and reactivity of triazole derivatives can be tailored by substituents on the triazole ring, which can affect their pharmacological properties .
科学的研究の応用
Bioisostere in Medicinal Chemistry 1-(2-Bromoethyl)-1,2,3-triazole, as a derivative of 1,2,3-triazole, is recognized for its structural features that enable it to mimic various functional groups, making it a prevalent bioisostere for designing drug analogs. Its versatile applications in medicinal chemistry are due to its ability to exhibit a wide range of bioactivities, including antimicrobial, antiviral, and antitumor effects. The 1,2,3-triazole ring is pivotal in the synthesis of new active molecules with significant pharmacological impacts (Bonandi et al., 2017).
Supramolecular and Coordination Chemistry The compound has been the focus of extensive research due to its diverse supramolecular interactions. It exhibits a highly polarized carbon atom in the nitrogen-rich triazole ring, enabling complexation of anions through hydrogen and halogen bonding. These supramolecular interactions are versatile and extend to ion-pair recognition, bimetallic complexes, and catalysis, illustrating the compound's potential in advanced chemical applications (Schulze & Schubert, 2014).
Synthesis of Bioactive Molecules 1-(2-Bromoethyl)-1,2,3-triazole is instrumental in synthesizing a broad spectrum of bioactive molecules. The triazole scaffold, due to its extensive biological activities, is the backbone of many drug molecules and is used in the synthesis of inhibitors and other pharmacologically active compounds. It plays a crucial role in the discovery and development of drugs with promising medicinal attributes (Dheer et al., 2017).
Functional Coatings and Material Science The triazole ring's unique properties, such as its strong anti-microbial and anti-fouling nature, make 1-(2-Bromoethyl)-1,2,3-triazole a valuable compound in material science. It is used in the functionalization of various inorganic moieties to develop high-performance materials, including anti-corrosive, self-healing, and bio-degradable coatings. The azide–alkyne click chemistry involved in synthesizing these molecules offers significant potential in creating advanced organic coatings and hybrid nanocomposites (Kantheti et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromoethyl)triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c5-1-3-8-4-2-6-7-8/h2,4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGWYIJLZUOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083172-01-3 | |
| Record name | 1-(2-bromoethyl)-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033524.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033527.png)
![3-(4-chlorobenzyl)-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)


![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)
![2-{[(4-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033535.png)
![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)
![tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033538.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)
![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)
![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)